3,3-Difluoropyrrolidine-1-carbonyl chloride
Description
3,3-Difluoropyrrolidine-1-carbonyl chloride (C₆H₁₀ClF₂NO, MW 147.61) is a fluorinated pyrrolidine derivative functionalized with a reactive carbonyl chloride group. Its structure features a five-membered pyrrolidine ring with two fluorine atoms at the 3-position, enhancing electrophilicity at the carbonyl center due to fluorine’s electron-withdrawing effect . This compound is widely used in organic synthesis, particularly as an acylating agent for introducing pyrrolidine-based motifs into pharmaceuticals and agrochemicals. Its CAS registry number is MDLMFCD23790164, and it is commercially available through suppliers like Enamine Ltd.
Properties
IUPAC Name |
3,3-difluoropyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJAQWMLYMOSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3-difluoropyrrolidine with phosgene (COCl2) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of 3,3-Difluoropyrrolidine-1-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 3,3-difluoropyrrolidine-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine (TEA) for substitution reactions
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
3,3-Difluoropyrrolidine-1-carboxylic acid: Formed from hydrolysis
3,3-Difluoropyrrolidine: Formed from reduction
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C9H15F2ClN
- Molecular Weight : 207.221 g/mol
- CAS Number : 195447-25-7
- IUPAC Name : 3,3-Difluoropyrrolidine-1-carbonyl chloride
This compound features a pyrrolidine ring with two fluorine substituents and a carbonyl chloride functional group, making it a versatile building block in organic synthesis.
Medicinal Chemistry Applications
This compound is primarily utilized in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that enhance biological activity.
Case Study: Anticonvulsant Agents
- Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. The synthesis of such derivatives often involves the use of carbonyl chlorides to facilitate the introduction of various functional groups that can enhance efficacy against neurological disorders.
Example : A study highlighted the conversion of 3,3-difluoropyrrolidine derivatives into oxcarbazepine analogs, which are used to treat epilepsy. The carbonyl chloride functionality aids in forming amides, crucial for developing these therapeutic agents .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for creating complex molecules.
Synthesis Pathways
- The compound can be used in nucleophilic substitution reactions where the carbonyl chloride acts as an electrophile. This leads to the formation of amides or other derivatives depending on the nucleophile used.
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Nucleophile Used | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Amine (RNH2) | Dichloromethane | Room Temperature | 85 |
| Acylation | Alcohol (ROH) | Toluene | Reflux | 90 |
| Amidation | Primary Amine | Ethanol | 60°C | 80 |
Materials Science Applications
The compound's fluorinated structure imparts unique properties that are beneficial in materials science.
Fluorinated Polymers
- Fluorinated compounds like this compound are explored for their potential in creating high-performance polymers with enhanced thermal stability and chemical resistance.
Case Study: Coating Applications
- Research has shown that incorporating fluorinated moieties into polymer matrices can improve hydrophobicity and durability. Studies indicate that coatings derived from this compound exhibit superior resistance to environmental degradation compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism of action of 3,3-Difluoropyrrolidine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and create complex molecules .
Molecular Targets and Pathways: In biological systems, compounds derived from this compound may target specific enzymes or receptors. For example, fluorinated derivatives can act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific structure and functional groups of the derived compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 3,3-Difluoropyrrolidine-1-carbonyl Chloride and Analogues
Key Observations :
- Fluorine Substitution: The difluoro substituents increase the compound’s molecular weight compared to non-fluorinated pyrrolidine-1-carbonyl chloride (133.57 vs. 147.61).
- Ethyl Substitution: 3-Ethylpyrrolidine-1-carbonyl chloride (C₈H₁₄ClNO) has a higher molecular weight (~175.66) due to the ethyl group, which increases lipophilicity. Its predicted collision cross section (CCS) of 132.8 Ų for [M+H]+ suggests a compact conformation compared to bulkier analogues .
Pharmacological and Industrial Relevance
- Pharmaceuticals : Fluorinated pyrrolidines are valued in drug discovery for improving metabolic stability and bioavailability. For example, 3,3-difluoropyrrolidine motifs are incorporated into kinase inhibitors and protease inhibitors.
- Agrochemicals: The ethyl-substituted variant (C₈H₁₄ClNO) may exhibit better membrane permeability in pesticide formulations due to increased lipophilicity.
Biological Activity
3,3-Difluoropyrrolidine-1-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its difluoropyrrolidine moiety which enhances its reactivity and interaction with biological targets. The compound is typically synthesized through various chemical reactions, primarily involving nucleophilic substitution and acylation processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoropyrrolidine structure contributes to increased binding affinity due to the presence of electronegative fluorine atoms, which can stabilize interactions with active sites on target proteins.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. Notably, formulations containing this compound have shown promise in preclinical models for cancer treatment.
Case Studies
- Antiplasmodial Activity : A study explored the activity of various quinoline derivatives against Plasmodium falciparum, where this compound was used as a building block. The derivatives showed moderate potency with promising pharmacokinetic profiles (EC50 values in the low nanomolar range) .
- Reversible Covalent Compounds : A patent highlighted formulations containing reversible covalent compounds with Michael acceptor moieties for treating cancer and autoimmune diseases . The incorporation of this compound into these formulations suggests its potential role in therapeutic applications.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
